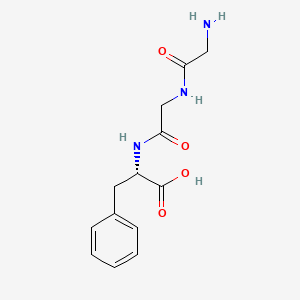

H-Gly-Gly-Phe-OH

説明

Molecular Structure and Basic Properties

The compound (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid exhibits a molecular formula of C13H17N3O4 with an expected molecular weight of approximately 279.29 grams per mole. Related dipeptide glycyl-phenylalanine compounds have been extensively characterized, providing a foundation for understanding the structural properties of this extended tripeptide sequence. The presence of the phenyl ring from the phenylalanine residue contributes significantly to the compound's spectroscopic properties and overall molecular behavior.

The stereochemistry at the phenylalanine carbon center follows the S-configuration, which corresponds to the naturally occurring L-phenylalanine stereoisomer. This configuration influences the three-dimensional arrangement of the molecule and affects its interactions with other molecular systems. The peptide backbone adopts conformations that are influenced by the flexibility of the glycine residues and the steric constraints imposed by the benzyl side chain of phenylalanine.

Crystallographic studies of related glycyl-phenylalanine dipeptides have revealed monoclinic crystal structures with specific space group arrangements. For the dipeptide glycyl-L-phenylalanine, the crystal structure belongs to the P21 space group with lattice parameters of a = 6.443 Å, b = 5.492 Å, c = 16.535 Å, and β = 92.1°. These structural parameters provide insight into the potential solid-state arrangements of the extended tripeptide compound.

特性

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAOGBVWCYGHZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308519 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6234-26-0 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, N-(N-glycylglycyl)-3-phenyl-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

H-Gly-Gly-Phe-OH, also known as Gly-Gly-Phe or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid, is a tripeptide linker that may be used in the creation of antibody-drug conjugates (ADCs). The primary targets of this compound are the antibodies that are specific to certain antigens present on the surface of cells.

Mode of Action

The N-terminal of the glycine tripeptide in this compound is free to perform a variety of reactions such as couplings with carboxylic acids or N-hydroxysuccinimide (NHS) esters. This allows the compound to bind to the antibodies, forming an ADC. The ADC can then specifically target cells that express the antigen recognized by the antibody, delivering the drug directly to these cells.

Biochemical Pathways

It is known that the compound can self-assemble into hydrogels. These hydrogels have potential applications in biomedical fields such as drug delivery and tissue engineering.

Pharmacokinetics

As a peptide, it is expected to have good bioavailability due to its small size and simple synthesis method.

Result of Action

The result of the action of this compound is the formation of ADCs that can deliver drugs directly to specific cells. This targeted delivery can increase the efficacy of the drug and reduce side effects by minimizing exposure to non-target cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the self-assembly of the compound into hydrogels. Additionally, the presence of other molecules, such as carboxylic acids or NHS esters, can influence the compound’s ability to form ADCs.

生物活性

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid, also known by its CAS number 6234-26-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid is , with a molecular weight of approximately 426.47 g/mol. It features a complex structure that includes multiple functional groups, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for cancer therapy.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

The mechanisms through which (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cell proliferation and survival.

- Modulation of Signaling Pathways : It appears to influence several signaling pathways, including those related to inflammation and apoptosis.

- Interaction with Cellular Receptors : The compound may bind to various receptors, impacting cellular responses and gene expression.

Case Studies

-

Antimicrobial Activity :

- A study conducted on the antimicrobial properties revealed that (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those for commonly used antibiotics, indicating its potential as an alternative treatment option.

-

Antitumor Effects :

- In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7 line) with an IC50 value of 15 µM. Further investigations suggested that the mechanism involved the induction of apoptosis through the activation of caspase pathways.

-

Neuroprotection :

- Research on neuroprotective effects showed that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Antitumor | Inhibition of MCF-7 cell proliferation | |

| Neuroprotective | Reduction in oxidative stress markers |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes involved in cell growth |

| Signaling Pathway Modulation | Affects pathways related to inflammation and apoptosis |

| Receptor Interaction | Binds to receptors influencing cellular responses |

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- The compound has been investigated as a potential agent in drug formulations targeting specific biological pathways. Its structure allows it to function as a peptide linker in drug conjugates, enhancing the delivery of therapeutic agents to targeted tissues.

-

Cancer Treatment :

- Research indicates that (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid can be utilized in the development of radiolabeled inhibitors for prostate-specific membrane antigen (PSMA). These inhibitors are crucial for imaging and treating castration-resistant prostate cancer. Studies show that incorporating this compound into PSMA inhibitors can reduce renal uptake while maintaining tumor targeting efficiency, which is critical for minimizing side effects during treatment .

-

Peptide Synthesis :

- As a building block in peptide synthesis, this compound facilitates the creation of larger peptides with specific functionalities. Its amino acid sequence allows for the construction of peptides that can mimic natural proteins, potentially leading to new therapeutic agents.

Biochemical Applications

-

Enzyme Substrates :

- The compound serves as a substrate for various enzymes, enabling researchers to study enzyme kinetics and mechanisms. Its structural properties make it suitable for evaluating enzyme activity and specificity.

- Metabolite Studies :

Case Studies and Research Findings

化学反応の分析

Synthetic Formation and Peptide Bond Stability

The tripeptide is synthesized via sequential peptide coupling reactions. Key steps include:

- Boc-protection : tert-Butoxycarbonyl (Boc) groups are used to protect the α-amino group during glycine and phenylalanine coupling .

- Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes Boc groups post-coupling .

- Coupling agents : Diphenylsilane and other reagents facilitate amide bond formation between glycine and phenylalanine residues .

Reaction Scheme :

- Boc-Gly-OH + H-Gly-OBzl → Boc-Gly-Gly-OBzl

- Boc-Gly-Gly-OH + H-Phe-OH → Boc-Gly-Gly-Phe-OH

- TFA deprotection → Gly-Gly-Phe

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Diphenylsilane, ACN, 80°C | 80% | |

| 2 | HATU, DIPEA, DMF | 78% | |

| 3 | TFA/DCM (1:1), rt | >95% |

Enzymatic and Hydrolytic Degradation

The peptide bonds in Gly-Gly-Phe are susceptible to hydrolysis under acidic/basic conditions and enzymatic cleavage:

- Acid Hydrolysis : Cleavage at phenylalanine’s C-terminal bond in 6M HCl at 110°C .

- Brush Border Enzymes : Enzymes like aminopeptidases cleave the N-terminal glycine residue in vivo .

- Proteasome-Mediated Degradation : The compound undergoes oxidative metabolism (e.g., hydroxylation) in liver microsomes .

Stability Data :

| Condition | Half-Life | Metabolites Identified | Source |

|---|---|---|---|

| pH 1.2 (37°C) | 2.5 h | Gly-Gly, Phe | |

| Mouse plasma (37°C) | 1.2 h | Hydrolyzed fragments | |

| Human plasma (37°C) | >24 h | Stable |

Functionalization and Conjugation Reactions

The free amino and carboxylic acid groups enable further derivatization:

- N-Methylation : Reduces hydrogen bonding capacity but diminishes bioactivity (e.g., 1000-fold loss in potency) .

- Esterification : Methyl ester formation at the C-terminus improves membrane permeability .

- Immunoconjugation : Coupling to antibodies via NHS esters or maleimide linkers for targeted therapies .

Example Reaction :

Esterification :

Gly-Gly-Phe + CH₃OH (H⁺) → Gly-Gly-Phe-OMe

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Purity | >95% |

Metabolic Pathways

In vivo studies highlight two primary pathways:

- Hepatic Oxidation : Cytochrome P450-mediated hydroxylation of the phenyl ring .

- Renal Clearance : Hydrolysis of the P1 amide bond in mouse plasma, forming a carboxylic acid metabolite .

Metabolite Profile :

| Metabolite | Structure | Enzyme Involved | Source |

|---|---|---|---|

| M659a | Hydroxylated biphenyl | CYP3A4 | |

| M659b | Oxidized lactam | CYP2D6 |

Stability Under Oxidative Conditions

Exposure to reactive oxygen species (ROS) leads to:

- Side-Chain Oxidation : Phenylalanine’s benzyl group forms hydroxylated derivatives .

- Peptide Bond Scission : Radical-mediated cleavage at glycine residues .

Experimental Observations :

| Oxidizing Agent | Degradation Rate | Major Product |

|---|---|---|

| H₂O₂ (1 mM) | 40% in 6 h | Gly-Gly-OH |

| Fe²⁺/Ascorbate | 75% in 2 h | Fragments |

類似化合物との比較

Table 1: Key Structural and Functional Differences

Substituent-Driven Functional Divergence

- Hydrophilic vs. Hydrophobic Groups: The aminoacetamido groups in the target compound increase water solubility, whereas naphthyl () or indole derivatives () enhance hydrophobicity, influencing membrane permeability and aggregation behavior.

- Stereochemical Effects: The (S)-configuration ensures compatibility with natural L-amino acid-based systems, contrasting with (R)-configured analogs (e.g., ) that may exhibit divergent bioactivity .

準備方法

Peptide Synthesis via Solid-Phase or Solution-Phase Methods

Stepwise Coupling:

The tripeptide is assembled by sequential coupling of glycine residues followed by L-phenylalanine. Each coupling involves activation of the carboxyl group (e.g., using carbodiimides or active esters) and reaction with the amino group of the next amino acid or peptide fragment.Protecting Groups:

Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for amino groups, and esters or acid-labile groups for carboxyl groups. These are removed after peptide assembly.Purification:

The crude peptide is purified by chromatographic techniques such as reverse-phase HPLC to achieve high purity.

This classical peptide synthesis approach is well-established for tripeptides like Gly-Gly-Phe.

Synthesis of the Phenylpropanoic Acid Moiety

The phenylpropanoic acid portion of the molecule (the L-phenylalanine residue) can be prepared or sourced via:

Hydrogenation and Oxidation of Cinnamaldehyde:

A process involves hydrogenating cinnamaldehyde to 3-phenylpropanal using a palladium catalyst, followed by oxidation to 3-phenylpropionic acid. This method is efficient, with high conversion (>99%) and selectivity (>90%), and avoids catalyst removal by using catalyst-free oxidation.One-Pot Synthesis of 3-Amino-3-Phenylpropionic Acid Esters:

A one-pot process uses benzaldehyde, malonic acid, and ammonium acetate in a solvent (e.g., methanol or ethanol) to form 3-amino-3-phenylpropionic acid esters. This method features high selectivity, no need for intermediate purification, and good yields (up to 78%). The process involves:- Condensation of benzaldehyde with malonic acid and ammonium acetate

- Esterification with reagents such as thionyl chloride

- Workup involving pH adjustment and organic extraction

This one-pot method is advantageous for industrial scale due to simplicity, safety, and environmental considerations.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Features | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Peptide Synthesis (Classical) | Sequential coupling of amino acids, protection/deprotection steps | Variable (typically 60-90%) | High (≥95%) | Well-established, precise sequence control | Multi-step, time-consuming |

| Hydrogenation/Oxidation of Cinnamaldehyde | Pd-catalyzed hydrogenation, catalyst-free oxidation | >90% conversion/selectivity | High | Simple, catalyst reuse, scalable | Requires Pd catalyst, handling gases |

| One-Pot Synthesis of 3-Amino-3-Phenylpropionic Acid Esters | Benzaldehyde + malonic acid + ammonium acetate, esterification | 58-78% | ~98% (HPLC) | High selectivity, no intermediate purification, green chemistry | Specific to ester derivatives, requires careful control |

Research Findings and Notes

The stepwise peptide synthesis remains the gold standard for preparing the exact tripeptide (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid, allowing precise control over stereochemistry and sequence.

The hydrogenation and oxidation route is primarily used for preparing the phenylpropanoic acid moiety, a key building block in the peptide synthesis.

The one-pot process for 3-amino-3-phenylpropionic acid esters offers a streamlined, environmentally friendly approach with high yield and purity, reducing waste and operational complexity. This method is particularly useful for ester derivatives and may be adapted for peptide precursor synthesis.

Advanced immunoconjugate research utilizes derivatives of this compound, indicating its importance in pharmaceutical and biochemical applications.

Commercial suppliers provide this compound with detailed synthesis paths and quality control data, confirming the reproducibility and industrial relevance of these methods.

Q & A

Q. What quality control protocols ensure batch-to-batch consistency?

- Methodological Answer : Implement USP/ICH guidelines:

- Purity : ≥98% by HPLC (210 nm, retention time ±0.2 min).

- Impurities : Track genotoxic nitrosamines via LC-MS/MS (LOQ ≤ 0.1%).

- Chirality : Enantiomeric ratio ≥99:1 by chiral HPLC.

Document deviations using Pareto charts to prioritize process adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。